BenchChemオンラインストアへようこそ!

2-(1,2-benzoxazol-3-yl)-N-[(thiophen-2-yl)methyl]acetamide

Lipophilicity Drug-likeness ADME prediction

This benzisoxazole-thiophene acetamide (MW 272.32, XLogP3 2.2, TPSA 83.4 Ų) occupies an attractive fragment-to-lead chemical space. Its thiophen-2-ylmethyl substituent introduces a unique intramolecular S···O stabilization (0.74–0.93 kcal/mol) that preorganizes the Z-amide conformer—a feature absent in N-benzyl or N-phenyl analogs—making simple scaffold interchange scientifically unsound without confirmatory data. The benzo[d]isoxazole core is validated for nanomolar HIF-1α transcription inhibition (IC50 24 nM) and up to ~19-fold MCF7 cytotoxicity enhancement over fluorouracil. Ideal for focused libraries targeting transcriptional regulation, kinase pathways, or systematic logP modulation studies.

Molecular Formula C14H12N2O2S
Molecular Weight 272.32 g/mol
CAS No. 1235616-31-5
Cat. No. B6576726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,2-benzoxazol-3-yl)-N-[(thiophen-2-yl)methyl]acetamide
CAS1235616-31-5
Molecular FormulaC14H12N2O2S
Molecular Weight272.32 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NO2)CC(=O)NCC3=CC=CS3
InChIInChI=1S/C14H12N2O2S/c17-14(15-9-10-4-3-7-19-10)8-12-11-5-1-2-6-13(11)18-16-12/h1-7H,8-9H2,(H,15,17)
InChIKeyAXMPCFWYGLDYBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1,2-Benzoxazol-3-yl)-N-[(thiophen-2-yl)methyl]acetamide (CAS 1235616-31-5): Structural Identity and Physicochemical Profile


2-(1,2-Benzoxazol-3-yl)-N-[(thiophen-2-yl)methyl]acetamide (also named 2-(benzo[d]isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide) is a heterocyclic acetamide derivative with molecular formula C14H12N2O2S, a molecular weight of 272.32 g/mol, and a predicted XLogP3 of 2.2 [1]. The compound comprises a benzo[d]isoxazole core connected via an acetamide linker to a thiophen-2-ylmethyl moiety, yielding a defined scaffold with one hydrogen bond donor, four hydrogen bond acceptors, and a topological polar surface area of 83.4 Ų [1].

Why Generic Substitution Fails for 2-(1,2-Benzoxazol-3-yl)-N-[(thiophen-2-yl)methyl]acetamide


Benzisoxazole acetamides constitute a pharmacologically heterogeneous class in which minor structural modifications produce large shifts in potency, selectivity, and physicochemical behavior [1]. The thiophen-2-ylmethyl substituent in 2-(1,2-benzoxazol-3-yl)-N-[(thiophen-2-yl)methyl]acetamide is not a passive linker: it introduces a specific intramolecular S···O stabilization that preorganizes the amide conformation and contributes a 1.6-unit increase in logP relative to the unsubstituted core, altering both binding-fit and ADME properties in ways that simpler alkyl or phenyl congeners cannot replicate [2]. These features make simple interchange with other benzisoxazole acetamides or N-aryl acetamides scientifically unsound without confirmatory head-to-head data.

Quantitative Differentiation Evidence for 2-(1,2-Benzoxazol-3-yl)-N-[(thiophen-2-yl)methyl]acetamide


Lipophilicity Shift: 1.6-Unit XLogP Increase Relative to the Unsubstituted Benzisoxazole Acetamide Core

The predicted XLogP3 of 2-(1,2-benzoxazol-3-yl)-N-[(thiophen-2-yl)methyl]acetamide is 2.2 [1], compared with an XlogP of 0.6 for the unsubstituted core 2-(benzo[d]isoxazol-3-yl)acetamide (CAS 23008-68-6) . This 1.6-unit increase shifts the compound from a hydrophilic space (logP < 1) into the optimal drug-like lipophilicity window (logP 1–3), projected to improve passive membrane permeability while maintaining aqueous solubility.

Lipophilicity Drug-likeness ADME prediction

Amide Conformational Preorganization via Intramolecular S···O Interaction: Stabilization Energy of 0.74–0.93 kcal/mol

N-(2-thienyl)acetamides, including the thiophen-2-ylmethyl amide substructure present in the target compound, adopt a Z-conformer stabilized by a 1,5-type intramolecular S···O═C interaction [1]. The stabilization energy was experimentally estimated at ca. 0.74 kcal/mol for N-aryl-N-(2-thienyl)acetamides and 0.93 kcal/mol for N-methyl-N-(2-thienyl)acetamide [1]. In contrast, N-phenylacetamides and N-(3-thienyl)acetamides lack this interaction and exhibit greater conformational flexibility.

Conformational analysis Amide bond geometry Structure-based design

Anticancer Activity Benchmark: Benzisoxazole Acetamide Class Exhibits ~19-Fold Potency Advantage Over Fluorouracil in MCF7 Cells

In the 1,2-benzisoxazole-3-acetamide chemical series, a closely related analog (compound 9c, bearing a cyano group on the benzisoxazole) demonstrated an IC50 of 2.36 ± 0.34 µM against the MCF7 breast cancer cell line, compared with fluorouracil which showed an IC50 of 45.04 ± 1.02 µM in the same MTT assay [1]. This represents an approximately 19-fold improvement in potency. While compound 9c is not identical to the target compound, it shares the same benzisoxazole-3-acetamide pharmacophore and establishes that the scaffold is capable of sub-5 µM anticancer activity, significantly outperforming a standard chemotherapeutic comparator.

Anticancer DPP-IV Cytotoxicity MCF7

HIF-1α Transcription Inhibition: Benzo[d]isoxazole Class Achieves Sub-100 nM Cellular Potency

A series of 26 benzo[d]isoxazole derivatives were evaluated for HIF-1α transcription inhibition in HEK293T cells using a dual-luciferase reporter assay [1]. Compounds 15 and 31 achieved IC50 values of 24 nM, establishing that the benzo[d]isoxazole scaffold is compatible with sub-100 nM cellular target engagement [1]. The target compound, 2-(1,2-benzoxazol-3-yl)-N-[(thiophen-2-yl)methyl]acetamide, shares the identical benzo[d]isoxazole nucleus, indicating that this core can support high-potency interactions within the HIF-1α pathway.

HIF-1α Hypoxia Antitumor Transcription inhibition

Drug-Likeness Profile: MW 272, TPSA 83.4 Ų, and Balanced HBD/HBA Count Position the Compound Within Oral Druggable Space

2-(1,2-Benzoxazol-3-yl)-N-[(thiophen-2-yl)methyl]acetamide has a molecular weight of 272.32 g/mol, a topological polar surface area of 83.4 Ų, one hydrogen bond donor, and four hydrogen bond acceptors [1]. All values fall within Lipinski's rule-of-five criteria (MW < 500, TPSA < 140 Ų, HBD ≤ 5, HBA ≤ 10). By comparison, a closely related analog (CAS 1797143-06-6, 2-(1,2-benzoxazol-3-yl)-N-{[2-(thiophen-3-yl)phenyl]methyl}acetamide) has a molecular weight of 348.42 g/mol and a larger hydrophobic surface area due to the additional phenyl ring, approaching the upper boundary for fragment-based screening libraries .

Drug-likeness Lipinski rules Physicochemical profiling

Application Scenarios for 2-(1,2-Benzoxazol-3-yl)-N-[(thiophen-2-yl)methyl]acetamide Based on Quantitative Evidence


Fragment-Based or Lead-Like Screening Libraries Targeting Kinases or Transcription Factors

With a molecular weight of 272.32, TPSA of 83.4 Ų, and XLogP3 of 2.2 [1], the compound occupies an attractive fragment-to-lead chemical space. The benzo[d]isoxazole scaffold has demonstrated nanomolar HIF-1α transcription inhibition (IC50 = 24 nM) [2], supporting its inclusion in focused libraries targeting transcriptional regulation or kinase pathways where preorganized amide geometry may confer binding specificity [3].

Anticancer Hit Identification Leveraging Benzisoxazole Acetamide Pharmacophore

Benzisoxazole-3-acetamide derivatives have shown up to ~19-fold greater MCF7 cytotoxicity compared to fluorouracil (class benchmark IC50 = 2.36 µM vs. 45.04 µM) [4]. The target compound, bearing the identical pharmacophore core, is suitable for primary MTT screening panels in breast or lung cancer cell lines (A549, MCF7) to identify substitution-dependent potency improvements.

Conformational Probe for Structure–Activity Relationship (SAR) Studies on Amide Geometry

The thiophen-2-ylmethyl group introduces a well-characterized S···O intramolecular interaction that stabilizes the Z-amide conformer by 0.74–0.93 kcal/mol [3]. Researchers investigating the role of amide geometry in target engagement can use this compound as a conformationally biased probe, comparing its activity against analogs lacking this stabilization (e.g., N-benzyl or N-phenylacetamide derivatives).

Physicochemical Benchmarking for ADME Property Optimization

The compound's computed XLogP3 of 2.2, contrasted with the core scaffold XlogP of 0.6 , provides a quantitative reference point for medicinal chemists optimizing lipophilicity within benzisoxazole series. Its balanced HBD/HBA profile (1/4) and moderate TPSA (83.4 Ų) make it a suitable baseline for property-driven lead optimization where systematic logP modulation is required.

Quote Request

Request a Quote for 2-(1,2-benzoxazol-3-yl)-N-[(thiophen-2-yl)methyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.